molecular formula C9H9BrN2O B2758225 {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 217435-70-6

{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B2758225
CAS No.: 217435-70-6
M. Wt: 241.088
InChI Key: VHHVGHRVDFCSPP-UHFFFAOYSA-N
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Description

{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound with the molecular formula C9H9BrN2O. It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxymethyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and hydroxymethyl groups in {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol makes it a unique compound with distinct reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHVGHRVDFCSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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